2-Nitrosofuro[2,3-d]pyrimidine
Description
2-Nitrosofuro[2,3-d]pyrimidine is a fused heterocyclic compound characterized by a pyrimidine ring fused with a furan moiety at the [2,3-d] position, substituted with a nitroso (-NO) group at the 2-position. 17A) and 6-aryl-substituted derivatives (Fig. 17B) highlight the versatility of the furopyrimidine scaffold. The nitroso group may enhance electrophilic reactivity or serve as a precursor for further functionalization, distinguishing it from amino- or alkyl-substituted analogs.
Properties
CAS No. |
139392-69-1 |
|---|---|
Molecular Formula |
C6H3N3O2 |
Molecular Weight |
149.109 |
IUPAC Name |
6-nitrosofuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C6H3N3O2/c10-9-5-1-4-2-7-3-8-6(4)11-5/h1-3H |
InChI Key |
VAPMLXPYIVADFY-UHFFFAOYSA-N |
SMILES |
C1=C(OC2=NC=NC=C21)N=O |
Synonyms |
Furo[2,3-d]pyrimidine, 6-nitroso- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Furopyrimidines
The following table compares 2-nitrosofuro[2,3-d]pyrimidine with structurally related fused pyrimidines, emphasizing substituents, biological activity, and synthesis routes:
Key Differences in Reactivity and Bioactivity
Nitroso vs. Amino Groups: Unlike amino-substituted analogs (e.g., 4-amino-5-methylfuro[2,3-d]pyrimidine), the nitroso group in 2-nitrosofuro[2,3-d]pyrimidine may increase electrophilicity, enhancing reactivity in nucleophilic aromatic substitution or redox reactions. However, nitroso derivatives are prone to dimerization or decomposition under acidic/basic conditions, as seen in 5-nitrosopyrimidine-2,4,6-triamine.
Furo vs. Pyrido Cores : Pyrido[2,3-d]pyrimidines (e.g., PD 166285) exhibit nitrogen isosterism, improving solubility and kinase-binding affinity compared to oxygen-containing furo analogs. This difference impacts their therapeutic profiles, with pyrido derivatives dominating oncology pipelines.

Biological Activity: While amino-substituted furopyrimidines target kinases (e.g., CDK5, PI3K/mTOR), nitroso derivatives are less explored in vivo due to stability concerns.
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